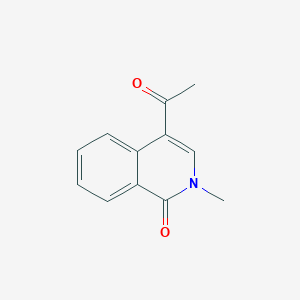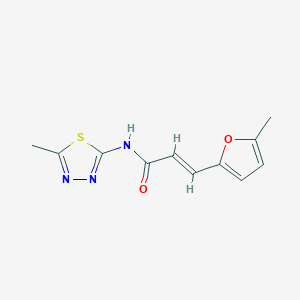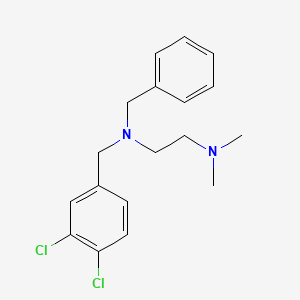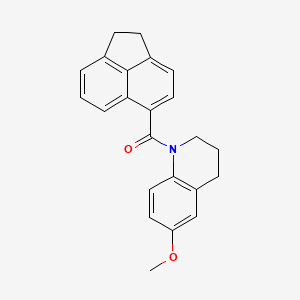
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline, also known as DMAT, is a chemical compound that has been widely studied for its potential therapeutic applications. DMAT belongs to the class of tetrahydroquinolines, which have been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Wirkmechanismus
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline acts by inhibiting the activity of protein kinases, specifically the heat shock protein 90 (HSP90) chaperone complex. HSP90 is involved in the folding and stabilization of a wide range of client proteins, many of which are involved in cell signaling pathways that promote tumor growth and survival. By inhibiting HSP90, 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline disrupts these signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has also been shown to possess anti-inflammatory and antiviral properties. It has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of antiviral drugs. 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline as a research tool is its specificity for HSP90, which makes it a valuable tool for studying the role of this protein in various biological processes. However, 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has also been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results. Additionally, the synthesis of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline can be challenging and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
Future research on 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline could focus on developing more efficient synthesis methods to improve its availability for research and drug development. Additionally, further studies could be conducted to better understand the off-target effects of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline and develop strategies to minimize these effects. Finally, 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline could be explored as a potential therapeutic agent for a wider range of diseases, including viral infections and inflammatory disorders.
Synthesemethoden
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process involving the condensation of 2-acetylnaphthalene with 3,4-dimethoxybenzaldehyde, followed by reduction with lithium aluminum hydride and cyclization with ammonium acetate. The yield of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline obtained through this method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential therapeutic applications, particularly in the field of oncology. It has been shown to inhibit the activity of protein kinases, which play a key role in the regulation of cell growth and proliferation. 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-26-18-10-12-21-17(14-18)5-3-13-24(21)23(25)20-11-9-16-8-7-15-4-2-6-19(20)22(15)16/h2,4,6,9-12,14H,3,5,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMWOIWDEXQQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dihydroacenaphthylen-5-yl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

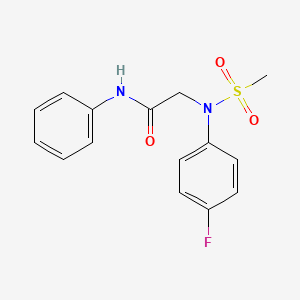
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
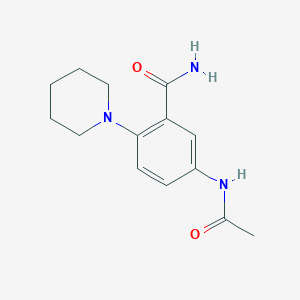
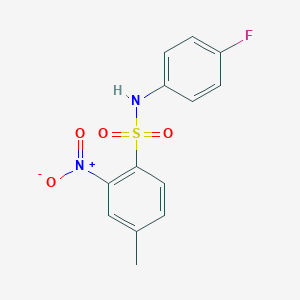
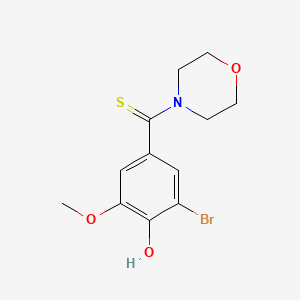
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
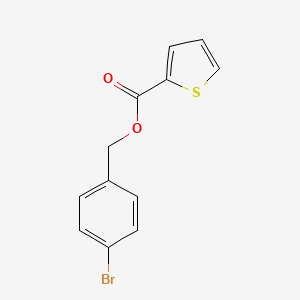
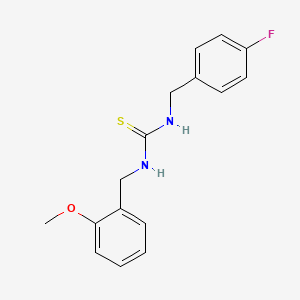
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)

![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)
